6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
6-methyl-2-(prop-2-ynylamino)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-3-4-10-9-11-6(2)5-7(12-9)8(13)14/h1,5H,4H2,2H3,(H,13,14)(H,10,11,12) |
InChI Key |
DCNQECPFPPDQTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC#C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Common Synthetic Strategy
A prevalent approach involves the following key steps:
Starting Material: A suitably substituted pyrimidine precursor, often 6-methylpyrimidine-4-carboxylic acid or its derivatives.
Amination Step: Introduction of the prop-2-yn-1-yl amino group at the 2-position via nucleophilic substitution or condensation reactions. This step may require the use of catalysts or coupling agents to facilitate the formation of the C-N bond.
Reaction Conditions: Typically conducted under controlled temperatures with specific solvents to enhance reaction efficiency and selectivity.
Purification: The crude product is purified by recrystallization from appropriate solvents to obtain the final compound in high purity suitable for further characterization and biological evaluation.
Catalytic Coupling Methods
Catalytic methods, including palladium-catalyzed Sonogashira coupling, are frequently employed in related pyrimidine derivative syntheses to introduce alkynyl substituents. For example, in analogous compounds, Sonogashira coupling of bromo-substituted pyrimidine derivatives with propargyl amine or related alkynyl reagents has been used to install the prop-2-yn-1-yl group efficiently.
Example Synthetic Scheme (Adapted from Related Pyrimidine Derivatives)
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of 6-methyl-2-chloropyrimidine-4-carboxylic acid | Chlorination of 6-methylpyrimidine-4-carboxylic acid | Activated intermediate for amination |
| 2 | Nucleophilic substitution with propargylamine | Propargylamine, base (e.g., triethylamine), solvent (e.g., DMF), controlled temperature | Formation of 6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid |
| 3 | Purification | Recrystallization from suitable solvent (e.g., ethanol) | Pure target compound |
This pathway ensures selective amination at the 2-position with the prop-2-yn-1-yl group while retaining the methyl and carboxylic acid functionalities.
Analytical Characterization
After synthesis, the compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and substitution pattern.
- Mass Spectrometry (MS): To verify molecular weight and purity.
- Crystallographic Studies: To determine atomic coordinates and bond lengths, which are critical for understanding chemical reactivity and biological interactions.
Comparative Analysis of Preparation Methods
| Preparation Aspect | Nucleophilic Substitution Route | Catalytic Coupling Route (Sonogashira) |
|---|---|---|
| Starting Materials | 6-Methyl-2-chloropyrimidine-4-carboxylic acid | 5-Bromo-substituted pyrimidine derivatives |
| Key Reagents | Propargylamine, base | Propargyl amine or alkynyl reagents, Pd catalyst |
| Reaction Conditions | Mild heating, polar aprotic solvents | Pd catalyst, copper co-catalyst, inert atmosphere |
| Advantages | Straightforward, fewer steps | High selectivity, efficient for alkynyl introduction |
| Limitations | Possible side reactions, need for purification | Requires expensive catalysts, sensitive to air/moisture |
| Purification | Recrystallization | Chromatography or recrystallization |
| Yield | Moderate to good | Typically high |
This comparison highlights that while nucleophilic substitution is simpler and cost-effective, catalytic coupling methods offer higher selectivity and efficiency for installing alkynyl groups, which may be advantageous depending on the scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The table below compares key structural analogs of pyrimidine-4-carboxylic acid derivatives:
Functional and Pharmacological Differences
- Electronic Effects : The propargyl group in the target compound introduces sp-hybridized carbons, increasing electron-withdrawing character compared to alkylamines (e.g., isopropyl in EN300-126716 ) or aryl groups (e.g., phenyl in 84659-98-3 ). This may enhance acidity of the carboxylic acid group, affecting binding to metal ions or enzymes.
- Biological Activity: Pyrimidine-4-carboxylic acid derivatives are frequently explored as angiotensin-converting enzyme (ACE) inhibitors ().
Research Implications and Gaps
- Physicochemical Data : Critical parameters like solubility, pKa, and melting point for the target compound are absent in the provided evidence. Future studies should prioritize these measurements.
- Biological Screening: No direct pharmacological data for the propargyl derivative exists in the evidence, though related compounds show promise as ACE inhibitors .
- Comparative Stability : The propargyl group’s stability under physiological conditions (e.g., susceptibility to oxidation) remains unstudied but is crucial for drug development.
Biological Activity
6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the cyclocondensation of various precursors under specific conditions. For instance, recent studies have demonstrated efficient methods for synthesizing pyrrole–aminopyrimidine ensembles that could serve as analogs or derivatives of the target compound . The structural features of the compound, including the pyrimidine ring and the propynyl amino group, are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that compounds with similar structures exhibit significant inhibition against various enzymes and receptors. For example, pyrrolo[2,3-d]pyrimidine derivatives have shown selective inhibition of folate transporters and receptors, which are critical in cancer cell proliferation . This suggests that this compound may also exert similar effects.
Antimicrobial Activity
Recent investigations into the antimicrobial properties of related compounds indicate that 6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine derivatives may possess significant antibacterial and antifungal activities. For instance, studies have reported minimal inhibitory concentration (MIC) values for various pyrrole derivatives ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests a promising potential for developing new antibacterial agents based on the structural framework of 6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine.
Anticancer Activity
The anticancer potential of related pyrimidine compounds has been documented extensively. For example, certain pyrrolo[2,3-d]pyrimidine antifolates demonstrated potent inhibition of tumor cell proliferation in vitro and in vivo models . The mechanism often involves the disruption of folate metabolism in cancer cells, leading to reduced growth rates.
Case Study 1: Antibacterial Efficacy
In a comparative study involving several pyrrole derivatives, one compound exhibited an MIC value as low as 0.0039 mg/mL against S. aureus, indicating strong antibacterial properties . This supports the hypothesis that structural modifications around the pyrimidine core can enhance antimicrobial efficacy.
Case Study 2: Anticancer Properties
A study focusing on a series of pyrrolo[2,3-d]pyrimidines revealed that specific substitutions significantly increased potency against folate receptor-expressing cancer cells . The findings suggest that similar modifications to 6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine may yield compounds with enhanced anticancer activity.
Q & A
Q. What are the key considerations for optimizing the synthesis of 6-Methyl-2-[(prop-2-yn-1-yl)amino]pyrimidine-4-carboxylic acid?
Methodological Answer: Synthesis optimization requires a systematic approach using Design of Experiments (DoE) . Critical variables include reaction temperature (80–120°C), catalyst loading (0.5–2.0 mol%), solvent polarity (e.g., DMF vs. toluene), and stoichiometric ratios. A fractional factorial design can identify significant factors, while response surface methodology (RSM) refines optimal conditions. For example, a study on pyrimidine derivatives demonstrated that temperature and catalyst loading significantly influence yield (p < 0.05) . Statistical software (e.g., JMP, Minitab) aids in analyzing interactions between variables.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is recommended:
- HPLC (High-Performance Liquid Chromatography) with UV detection for purity assessment (≥95% purity threshold) .
- NMR (¹H/¹³C) to confirm structural integrity, focusing on the pyrimidine ring (δ 8.2–8.5 ppm) and propargyl amine moiety (δ 2.5–3.0 ppm).
- HRMS (High-Resolution Mass Spectrometry) for exact mass determination (e.g., [M+H]+ calculated for C₁₀H₁₀N₃O₂: 204.0772).
- FTIR to validate functional groups (e.g., carboxylic acid C=O stretch at 1700–1750 cm⁻¹). Cross-validation with reference standards is critical, as commercial sources often lack analytical data .
Q. What safety protocols are essential during handling?
Methodological Answer:
- Review Safety Data Sheets (SDS) for hazards (e.g., skin/eye irritation, flammability of propargyl groups) .
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Store in airtight containers away from ignition sources (propargyl groups are reactive).
- Emergency procedures: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. How can purification challenges be addressed?
Methodological Answer:
- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility profiles.
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane. Monitor fractions via TLC (Rf ~0.3–0.5).
- Membrane Technologies : Nanofiltration or reverse osmosis for solvent recovery, reducing environmental impact .
Advanced Research Questions
Q. How can computational methods enhance reaction pathway design?
Methodological Answer: Integrate quantum chemical calculations (e.g., DFT for transition state analysis) with experimental data. For example:
- Use Gaussian or ORCA to model propargyl amine coupling energetics.
- Machine learning (e.g., ICReDD’s workflow) identifies optimal conditions by correlating computed activation energies with experimental yields .
- Case study: A pyrimidine derivative’s synthesis was accelerated by 40% using reaction path searches and Bayesian optimization .
Q. What strategies evaluate biological activity and structure-activity relationships (SAR)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to predict binding to microbial enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding with the pyrimidine ring .
- Bioassays : Test antimicrobial activity via microdilution (MIC ≤ 25 µg/mL considered potent). Include positive controls (e.g., ciprofloxacin) .
- Antioxidant Assays : DPPH radical scavenging (IC₅₀) and FRAP (Ferric Reducing Antioxidant Power) protocols, correlating results with phenolic substituents .
Q. How should researchers resolve discrepancies in reported data (e.g., purity, yield)?
Methodological Answer:
- Cross-Validation : Replicate synthesis using literature protocols (e.g., palladium-catalyzed coupling in ) and compare yields .
- Analytical Triangulation : Combine HPLC, NMR, and elemental analysis to verify purity claims. For example, a study found commercial samples had 10–15% impurities due to inadequate quenching .
- Peer Collaboration : Share raw data (e.g., chromatograms) via platforms like Zenodo for transparency .
Q. How does reactor design impact scalability and efficiency?
Methodological Answer:
- Batch vs. Flow Reactors : Flow systems improve heat/mass transfer for exothermic propargyl reactions. A study achieved 85% yield in flow vs. 70% in batch .
- Scale-Up Criteria : Maintain geometric similarity (e.g., stirrer speed, aspect ratio) during pilot trials. Use dimensionless numbers (Reynolds, Damköhler) to predict performance .
- Case Study : A packed-bed reactor with immobilized catalysts reduced byproduct formation by 30% in pyrimidine syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
